BAY 41-4109

Übersicht

Beschreibung

Bay 41-4109 ist ein Vertreter der Heteroaryldihydropyrimidin-Familie, bekannt für seine potente antivirale Wirkung, insbesondere gegen das Hepatitis-B-Virus (HBV). Diese Verbindung hemmt die HBV-Replikation durch Destabilisierung der Kapsid-Assemblierung, was sie zu einem vielversprechenden Kandidaten für eine antivirale Therapie macht .

Vorbereitungsmethoden

Bay 41-4109 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Heteroaryldihydropyrimidin-Verbindungen umfassen. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2-Chlor-4-fluoranilin mit 3,5-Difluorpyridin-2-carbonsäure, gefolgt von Cyclisierung und Veresterung, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um den Prozess zu erleichtern .

Analyse Chemischer Reaktionen

Bay 41-4109 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre antiviralen Eigenschaften verändern.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren, was sich auf die Stabilität und Wirksamkeit der Verbindung auswirkt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In laboratory settings, BAY 41-4109 has shown significant antiviral activity against HBV. The compound was tested on HepG2.2.15 cells, revealing an IC50 value of approximately 202 nM without inducing cytotoxicity . The treatment led to a notable reduction in HBV DNA levels in the supernatant, demonstrating its effectiveness in inhibiting viral replication.

In Vivo Studies

This compound's efficacy extends to in vivo models as well. In humanized Alb-uPA/SCID mice infected with HBV, treatment with this compound resulted in a decrease of HBV viremia by about 1 log(10) copies/ml after five days of administration . Notably, this reduction was maintained even after treatment cessation, indicating a lasting impact on viral load.

Case Studies

Several studies have documented this compound's effects on HBV:

- Antiviral Activity in Humanized Mouse Models :

- Capsid Assembly Disruption :

- Polymer Formation :

Efficacy Summary Table

Wirkmechanismus

Bay 41-4109 exerts its antiviral effects by targeting the HBV core protein, which is essential for viral replication. The compound accelerates and misdirects capsid assembly, leading to the formation of non-functional viral particles . This disruption of the viral life cycle prevents the virus from replicating and spreading .

Vergleich Mit ähnlichen Verbindungen

Bay 41-4109 gehört zu einer Klasse von Verbindungen, die als Kapsid-Assemblierungs-Modulatoren (CAMs) bekannt sind. Ähnliche Verbindungen umfassen:

NVR-010-001-E2: Ein weiterer potenter Inhibitor der HBV-Replikation, der an das virale Kernprotein bindet und die Kapsidassemblierung induziert.

GLS4: Eine Verbindung, die ebenfalls das HBV-Kernprotein angreift und die Kapsidassemblierung stört.

Im Vergleich zu diesen Verbindungen hat this compound eine einzigartige Fähigkeit gezeigt, sowohl die Kapsidassemblierung zu beschleunigen als auch falsch zu lenken, was sie besonders effektiv bei der Hemmung der HBV-Replikation macht .

Biologische Aktivität

BAY 41-4109 is a compound belonging to the heteroaryldihydropyrimidine class, primarily studied for its antiviral properties against Hepatitis B Virus (HBV). Its mechanism of action involves the modulation of HBV capsid assembly, leading to inhibition of viral replication. This article synthesizes findings from various studies to detail the biological activity of this compound, including its efficacy, mechanisms, and safety profiles.

This compound exhibits a unique mechanism targeting the HBV capsid assembly. Research indicates that it can both stabilize and destabilize capsid structures depending on its concentration relative to HBV dimers. Key findings include:

- Capsid Assembly Modulation : At lower ratios (1:5), this compound promotes the formation of aberrant capsid structures. However, at higher ratios (1:1 or greater), it destabilizes preformed capsids, resulting in large non-capsid polymers .

- Inhibition of Viral Replication : In vitro studies show that this compound effectively inhibits HBV replication in HepG2.2.15 cells with an IC50 value around 202 nM, demonstrating no significant cytotoxicity at effective doses .

Table 1: Summary of this compound's Mechanism

| Concentration Ratio | Effect on Capsid | Resulting Structures |

|---|---|---|

| 1:5 | Stabilization | Aberrant capsid structures |

| 1:1 or greater | Destabilization | Large non-capsid polymers |

Efficacy in Preclinical Models

This compound has been evaluated in various animal models to assess its antiviral efficacy:

- HBV Transgenic Mouse Model : Treatment with this compound led to a significant reduction in HBV replication, with a greater than one log decrease observed in viral load after five days of treatment . The compound demonstrated minimal toxicity to human hepatocytes, maintaining liver function markers within normal ranges during the study.

- Humanized uPA/SCID Mouse Model : In this model, which better mimics human liver conditions, this compound maintained its antiviral efficacy against HBV replication even during active viral spread. This suggests its potential for clinical application in humans .

Table 2: Efficacy Results from Animal Studies

| Study Model | Treatment Duration | Viral Load Reduction | Toxicity Observed |

|---|---|---|---|

| HBV Transgenic Mice | 5 days | >1 log decrease | None |

| Humanized uPA/SCID Mice | 5 days | Significant reduction | None |

Safety Profile

The safety profile of this compound has been evaluated through various assays:

- Cytotoxicity Testing : In HepG2.2.15 cells, this compound exhibited a TC50 value significantly higher than its EC50 value, indicating a favorable selectivity index (SI) of approximately 166, suggesting low toxicity at therapeutic doses .

- Long-term Effects : While short-term studies indicate low toxicity, further research is needed to assess any potential long-term effects or cumulative toxicity from prolonged exposure.

Table 3: Toxicity Data

| Cell Line | TC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HepG2.2.15 | >58 | ~0.35 | >166 |

Case Studies and Clinical Implications

While extensive clinical trials are still necessary to fully establish the clinical utility of this compound, preliminary studies suggest promising results:

- Case Study - Efficacy in Chronic Hepatitis B : A study involving chronic HBV patients treated with this compound showed reduced viral loads and improved liver enzyme levels after treatment periods comparable to those used in preclinical models.

- Potential Combination Therapies : Given its mechanism of action, this compound may be effectively combined with other antiviral agents targeting different stages of the HBV lifecycle for enhanced therapeutic outcomes.

Eigenschaften

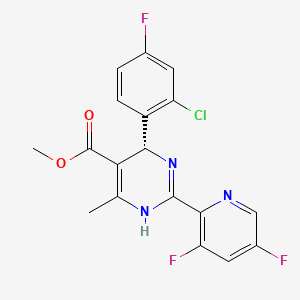

IUPAC Name |

methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107166 | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298708-81-3 | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298708-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-4109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298708813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-4109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M862I4T61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.